9H-Purin-6-amine, 9-butyl- is a derivative of purine, specifically classified as a 6-aminopurine compound. Its molecular formula is with a molecular weight of approximately 223.27 g/mol. This compound is notable for its structural similarity to adenine, a key component of nucleic acids, and is characterized by the presence of a butyl group at the 9-position of the purine ring. Its synthesis and applications in scientific research highlight its significance in medicinal chemistry and biochemistry.
9H-Purin-6-amine, 9-butyl- is categorized under purines, which are essential nitrogen-containing compounds that play critical roles in various biological processes, including DNA and RNA synthesis. The compound can be sourced from chemical suppliers specializing in organic compounds, and its derivatives are often utilized in pharmaceutical research for their potential therapeutic properties.
The synthesis of 9H-Purin-6-amine, 9-butyl- typically involves several key steps:
The synthesis often requires careful control over reaction conditions, including temperature and solvent choice (commonly dimethylformamide or dimethyl sulfoxide), to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 9H-Purin-6-amine, 9-butyl- features:
9H-Purin-6-amine, 9-butyl- can participate in various chemical reactions:
The conditions for these reactions vary based on the desired outcome. For example:
The mechanism of action for 9H-Purin-6-amine, 9-butyl-, particularly in biological systems, involves its interaction with nucleic acid structures. It may act as an analog to adenine, potentially influencing processes such as DNA replication and transcription by incorporating into nucleic acid chains or interacting with enzymes involved in nucleotide metabolism.
Research indicates that compounds similar to 9H-Purin-6-amine can exhibit various biological activities, including anti-inflammatory and anticancer effects, making them candidates for further pharmacological exploration.
The molecular architecture of 9-butyl-9H-purin-6-amine (C₉H₁₃N₅, MW 191.24 g/mol) comprises a purine core modified at the N9 position by a butyl chain. Quantum chemical calculations reveal that the electron-rich purine system exhibits significant charge delocalization across its fused bicyclic rings. The highest occupied molecular orbital (HOMO) density localizes predominantly over N7-C8-N9 atoms, while the lowest unoccupied orbital (LUMO) concentrates on C2-N3 regions. This electronic asymmetry suggests preferential sites for electrophilic attacks [3] [5].
The butyl substituent introduces steric and electronic perturbations. Density functional theory (DFT) simulations indicate a 15° dihedral angle between the purine plane and the first methylene unit, minimizing conformational strain. The alkyl chain elevates the compound’s lipophilicity (predicted logP = 1.21) compared to adenine (logP = −0.94), enhancing membrane permeability. Rotatable bond analysis identifies three freely rotating bonds within the butyl group, contributing to molecular flexibility [2] [7].
Table 1: Quantum Chemical Descriptors of 9-Butyl-9H-purin-6-amine
Parameter | Value | Significance |
---|---|---|
HOMO Energy | −6.8 eV | Electron donation capacity |
LUMO Energy | −1.9 eV | Electron affinity |
Dipole Moment | 4.2 Debye | Molecular polarity |
logP (Calc.) | 1.21 | Lipophilicity |
TPSA | 69.6 Ų | Polar surface area |
Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the compound’s structural identity. ¹H NMR spectra (DMSO-d₆) display characteristic signals:
Fourier Transform Infrared (FTIR) spectroscopy identifies functional group vibrations:
Mass Spectrometry shows a molecular ion peak at m/z 191.24 [M+H]⁺ via electrospray ionization, consistent with the molecular weight. Fragmentation pathways include:
Table 2: Key Spectroscopic Signatures
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR | δ 8.25 (s, 1H) | Purine H-2 |
δ 4.20 (t, 2H) | N-CH₂- butyl | |
FTIR | 3360 cm⁻¹ | N-H stretch (amine) |
2940–2870 cm⁻¹ | C-H stretch (alkyl) | |
MS | 191.24 [M+H]⁺ | Molecular ion |
X-ray diffraction analyses reveal that 9-butyl-9H-purin-6-amine crystallizes in a monoclinic system (space group P2₁/c), contrasting with unsubstituted adenine’s orthorhombic packing (Pbca). The butyl chain induces a 12° interplanar angle between adjacent purine rings, reducing π-stacking interactions observed in adenine crystals. Unit cell parameters include a = 14.32 Å, b = 7.85 Å, c = 18.10 Å, and β = 112.5° [3].
Hydrogen bonding patterns diverge significantly from adenine derivatives:
Table 3: Crystallographic Comparison with Adenine
Parameter | 9-Butyl-9H-purin-6-amine | Adenine |
---|---|---|
Crystal System | Monoclinic | Orthorhombic |
Space Group | P2₁/c | Pbca |
H-Bond Length | 2.89 Å | 2.75 Å |
π-Stacking Distance | 3.65 Å | 3.40 Å |
Packing Efficiency | 68% | 75% |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0